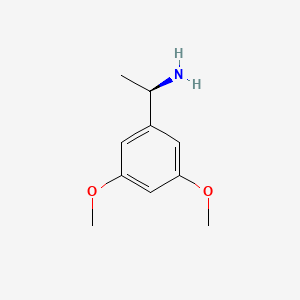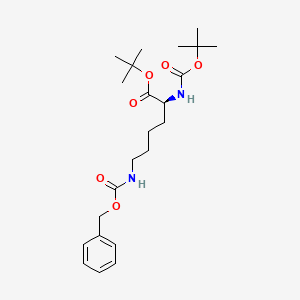
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties, which include a hydroxyl group and a bulky dimethyl group. These features make it a valuable building block in the synthesis of complex peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid typically involves several steps. One common method starts with the preparation of FMoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Applications De Recherche Scientifique
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid involves its incorporation into peptides and proteins. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity. The hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid can be compared to other similar compounds, such as:
(2S,3R)-3-methylglutamate: Another amino acid derivative used in peptide synthesis.
MeBmt: A key structural feature of cyclosporin A, an important immunosuppressant and antiviral agent.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions and biological interactions.
Propriétés
Numéro CAS |
1292765-13-9 |
|---|---|
Formule moléculaire |
C22H25NO5 |
Poids moléculaire |
383.4376 |
Synonymes |
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)



